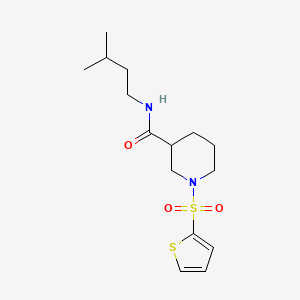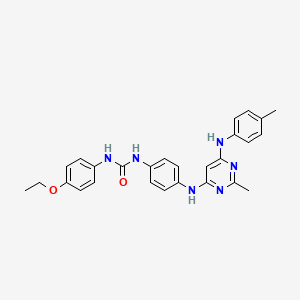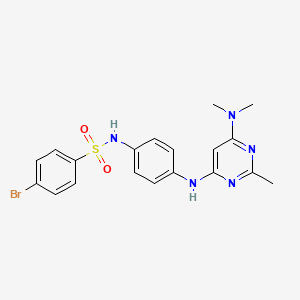![molecular formula C32H29N5O2 B11338007 (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-methoxyphenyl)prop-2-EN-1-one](/img/structure/B11338007.png)
(2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-methoxyphenyl)prop-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-methoxyphenyl)prop-2-EN-1-one is a complex organic molecule featuring a pyrrolo[2,3-d]pyrimidine core, a piperazine ring, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-methoxyphenyl)prop-2-EN-1-one typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and aldehydes under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Coupling with Methoxyphenyl Group: The final step involves coupling the pyrrolo[2,3-d]pyrimidine-piperazine intermediate with a methoxyphenyl derivative, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrrolo[2,3-d]pyrimidine core, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, the compound holds potential as a lead compound for drug development. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, the compound can be utilized in the development of advanced materials, including polymers and nanomaterials. Its unique properties may contribute to the enhancement of material performance and functionality.
Mécanisme D'action
The mechanism of action of (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-methoxyphenyl)prop-2-EN-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-hydroxyphenyl)prop-2-EN-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-chlorophenyl)prop-2-EN-1-one: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-methoxyphenyl)prop-2-EN-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may enhance its solubility and bioavailability, making it a more effective candidate for various applications.
Propriétés
Formule moléculaire |
C32H29N5O2 |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
(E)-1-[4-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C32H29N5O2/c1-39-27-15-12-24(13-16-27)14-17-29(38)35-18-20-36(21-19-35)31-30-28(25-8-4-2-5-9-25)22-37(32(30)34-23-33-31)26-10-6-3-7-11-26/h2-17,22-23H,18-21H2,1H3/b17-14+ |
Clé InChI |
PGBHMADJZSCMGZ-SAPNQHFASA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11337932.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11337935.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11337945.png)

![ethyl 4-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11337949.png)
![N-[4-(cyanomethyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337952.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B11337956.png)
![{1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11337963.png)

![{4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(phenyl)methanone](/img/structure/B11337978.png)
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11337986.png)
![N-(4-chlorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337987.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11337993.png)
